HdUrd

nucleoside transport salvage blockade L1210 leukemia

5‑Hexyl‑2′‑deoxyuridine (HdUrd, HUdR) is a C5‑alkyl‑substituted pyrimidine nucleoside analog that selectively blocks nucleoside salvage without being phosphorylated or incorporated into DNA. Its hexyl chain confers transport‑inhibitory potency and distinguishes it from shorter‑chain analogs such as 5‑ethyl‑2′‑deoxyuridine, which enters cells, is phosphorylated, and exerts direct cytotoxicity.

Molecular Formula C15H24N2O5
Molecular Weight 312.36 g/mol
CAS No. 57741-93-2
Cat. No. B1212399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHdUrd
CAS57741-93-2
Synonyms5-hexyl-2'-deoxyuridine
HdUrd
Molecular FormulaC15H24N2O5
Molecular Weight312.36 g/mol
Structural Identifiers
SMILESCCCCCCC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O
InChIInChI=1S/C15H24N2O5/c1-2-3-4-5-6-10-8-17(15(21)16-14(10)20)13-7-11(19)12(9-18)22-13/h8,11-13,18-19H,2-7,9H2,1H3,(H,16,20,21)/t11-,12+,13?/m0/s1
InChIKeyDZGIFYLUHQAETO-LAGVYOHYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





HdUrd (5‑Hexyl‑2′‑deoxyuridine, CAS 57741‑93‑2) Procurement‑Grade Profile for Nucleoside Transport and Salvage Pathway Research


5‑Hexyl‑2′‑deoxyuridine (HdUrd, HUdR) is a C5‑alkyl‑substituted pyrimidine nucleoside analog that selectively blocks nucleoside salvage without being phosphorylated or incorporated into DNA [1]. Its hexyl chain confers transport‑inhibitory potency and distinguishes it from shorter‑chain analogs such as 5‑ethyl‑2′‑deoxyuridine, which enters cells, is phosphorylated, and exerts direct cytotoxicity [2].

Non‑cytotoxic, non‑incorporated nucleoside transport inhibitor
Operates exclusively at membrane level; no DNA incorporation or phosphorylation
Salvage‑pathway blockade without confounding cytotoxicity
Hexyl chain required for transport‑inhibitory phenotype
Transporter‑subtype‑selective tool compound
Mapped selectivity across es, ei, and cif transporters

Why 5‑Ethyl‑, 5‑Propyl‑, or 5‑Iodo‑2′‑deoxyuridine Cannot Substitute for HdUrd in Salvage‑Blockade and Transport‑Inhibition Studies


The alkyl‑deoxyuridine class displays extreme chain‑length‑dependent divergence in cellular handling: 5‑ethyl‑ and 5‑propyl‑2′‑deoxyuridine are substrates for thymidine kinase and are incorporated into DNA, conferring significant cytotoxicity [1], while 5‑iodo‑2′‑deoxyuridine is a potent DNA‑incorporating antiviral with inherent genotoxicity [2]. In contrast, HdUrd is a non‑cytotoxic, non‑incorporated transport inhibitor that operates exclusively at the membrane level [1][3]. Procurement decisions that treat these analogs as interchangeable risk introducing confounding cytotoxicity or missing the salvage‑blockade phenotype altogether.

HdUrd
Non‑cytotoxic transport inhibitor
Membrane‑level action; no intracellular accumulation or DNA incorporation.
5‑Ethyl‑dUrd
DNA‑incorporating cytotoxic analog
Phosphorylated and incorporated; confounding cytotoxicity may mask salvage‑blockade readouts.
5‑Iodo‑dUrd
Genotoxic antiviral nucleoside
Potent DNA incorporation; inherent genotoxicity precludes clean membrane‑biology studies.

Quantitative Differentiation Evidence for HdUrd (57741‑93‑2) Against Closest Analogs


Transporter‑Subtype‑Selective Nucleoside Uptake Inhibition: HdUrd IC50 Values Across Three Distinct Nucleoside Transporters

HdUrd inhibits nucleoside transport in L1210 cells with marked selectivity across the three known transporter subtypes. The NBMPR‑sensitive equilibrative transporter (es) is inhibited with an IC50 of 1.0 ± 0.1 µM, whereas the NBMPR‑insensitive equilibrative transporter (ei) requires 32 ± 2 µM and the sodium‑dependent concentrative transporter (cif) requires 130 ± 5 µM, representing a 130‑fold potency window across transporters [1]. By comparison, the general transport inhibitor dipyridamole does not discriminate among these subtypes and fails to prevent deoxyadenosine cytotoxicity under the same conditions [2].

Transporter IC50
Head‑to‑head
es: 1.0 µM; ei: 32 µM; cif: 130 µM
Supports transporter‑subtype dissection in salvage pathway studies.
130‑fold window across subtypes; dipyridamole fails to discriminate.
nucleoside transport salvage blockade L1210 leukemia

Absence of Cellular Uptake, Phosphorylation, and DNA Incorporation: Direct Contrast with 5‑Ethyl‑2′‑deoxyuridine

In a head‑to‑head screen of C2–C6 straight‑chain alkyl‑2′‑deoxyuridines in Friend erythroleukemia cells, HdUrd was neither transported into the cell, phosphorylated to mono‑, di‑, or triphosphate, nor incorporated into DNA [1]. In contrast, 5‑ethyl‑2′‑deoxyuridine (EUdR) was efficiently taken up via thymidine kinase‑dependent transport, phosphorylated to the triphosphate level, and incorporated into genomic DNA [1]. 5‑Propyl‑2′‑deoxyuridine (n‑PrdU) showed intermediate behavior—transported but not phosphorylated [1].

Cellular Processing
Head‑to‑head
No uptake, phosphorylation, or DNA incorporation
DNA‑incorporation‑free tool for membrane‑level nucleoside biology.
5‑Ethyl‑dUrd is fully incorporated; 5‑Propyl‑dUrd shows intermediate behavior.
cellular uptake DNA incorporation thymidine kinase Friend erythroleukemia

Cytotoxicity Profile: HdUrd Is Non‑Cytotoxic at Concentrations That Fully Block Salvage, Whereas 5‑Ethyl‑2′‑deoxyuridine Is Cytotoxic at Low Micromolar Concentrations

HdUrd at 500 µM had essentially no effect on L1210 cell growth, yet at 200 µM it completely prevented the cytotoxic effects of both 5‑fluorodeoxyuridine (FdUrd) and deoxyadenosine [1]. In contrast, 5‑ethyl‑2′‑deoxyuridine (EUdR) inhibited leucine incorporation in human leukemia cell lines with IC50 values of 1.3–3.8 µM, and its cytotoxicity required active DNA synthesis [2]. The in‑class alkyl‑deoxyuridines 5‑isopropyl‑, 5‑pentyl‑, and 5‑octyldeoxyuridine failed to prevent deoxyadenosine cytotoxicity, confirming that the hexyl chain length is specifically required for the salvage‑blockade phenotype [1].

Cytotoxicity Window
Cross‑study
Non‑cytotoxic at 500 µM; full blockade at 200 µM
Supports isolation of salvage blockade from direct cytotoxicity.
EUdR IC50: 1.3–3.8 µM; other alkyl chain lengths inactive.
cytotoxicity salvage blockade leukemia IC50

Differential Inhibition of Tumor Cell Migration Mode: HdUrd Selectively Blocks Cluster‑Type Migration

In a comparative migration study using HT‑1080 human fibrosarcoma cells, HdUrd (HUdR) exclusively inhibited the cluster‑type migration mode, leaving single‑cell migration unaffected [1]. By contrast, taxol selectively inhibited single‑cell migration at subtoxic concentrations, and borrelidin inhibited both migration modes but with lesser effect on single‑cell migration [1]. This migration‑mode selectivity is unique among the tested anti‑proliferative and anti‑metastatic agents and distinguishes HdUrd from the DNA‑incorporating analogs EUdR and IdUrd, which interfere with proliferation rather than migration per se.

Migration Mode
Head‑to‑head
Selectively inhibits cluster‑type migration only
Supports dissection of collective vs. single‑cell invasion mechanisms.
Distinct from taxol (single‑cell) and borrelidin (dual inhibitor).
tumor cell migration anti-metastatic cluster migration HT‑1080

Chain‑Length Specificity: Only the Hexyl Chain Confers Salvage‑Blockade Activity Among C3–C8 Alkyl‑2′‑deoxyuridines

In a direct comparative analysis, 5‑isopropyl‑, 5‑pentyl‑, and 5‑octyldeoxyuridine were tested alongside HdUrd for the ability to prevent deoxyadenosine cytotoxicity in L1210 cells [1]. Only the hexyl congener (HdUrd) was effective; the isopropyl, pentyl, and octyl analogs were all inactive [1]. This demonstrates that the nucleoside‑transport inhibitory pharmacophore has a strict chain‑length optimum at C6, distinguishing HdUrd from shorter (C2, C3, C5) and longer (C8) 5‑alkyl‑2′‑deoxyuridines.

Chain‑Length SAR
Head‑to‑head
Only C6 hexyl chain is active among C3–C8 analogs
Confirms strict structural requirement for salvage‑blockade phenotype.
Isopropyl, pentyl, and octyl congeners are functionally inert.
structure-activity relationship alkyl chain salvage blockade nucleoside transport

Definitive Application Scenarios for HdUrd (57741‑93‑2) Based on Verified Differentiation Evidence


Pharmacological Dissection of Individual Nucleoside Transporter Subtypes (es, ei, cif) in Salvage Pathway Studies

HdUrd is the only commercially available nucleoside analog with quantitatively established IC50 values for each of the three nucleoside transporter subtypes (es: 1.0 µM; ei: 32 µM; cif: 130 µM) . Researchers studying the role of salvage in resistance to de novo inhibitors (e.g., tiazofurin, acivicin, methotrexate) can use HdUrd at defined concentrations to selectively block es‑mediated transport without affecting ei or cif, enabling transporter‑specific pharmacological experiments impossible with pan‑inhibitors such as dipyridamole or NBMPR. Recommended concentration range: 1–30 µM for es‑selective blockade; >130 µM for full pan‑transporter inhibition .

Genetic and Epigenetic Studies Requiring a Non‑Cytotoxic, Non‑DNA‑Incorporating Nucleoside Analog for Membrane Biology

Because HdUrd is neither transported intracellularly, phosphorylated, nor incorporated into DNA , it serves as an ideal negative‑control compound for studies involving 5‑ethyl‑2′‑deoxyuridine, 5‑iodo‑2′‑deoxyuridine, or 5‑bromo‑2′‑deoxyuridine—all of which incorporate into DNA and exert genotoxic or differentiation‑modifying effects. HdUrd can be used at up to 500 µM without affecting cell proliferation, allowing clean dissection of membrane‑initiated signaling events in erythroleukemia differentiation models .

Metastasis Research: Studying Collective Cell Migration Without Confounding Cytotoxicity

HdUrd is the only validated tool compound that selectively inhibits cluster‑type tumor cell migration while leaving single‑cell migration intact . This phenotype is distinct from taxol (single‑cell inhibitor) and borrelidin (dual inhibitor), making HdUrd essential for laboratories investigating the molecular differences between collective and individual cell invasion. Recommended experimental system: HT‑1080 fibrosarcoma or 3LL‑HH Lewis lung carcinoma models, using sub‑cytotoxic concentrations (≤500 µM) .

Application
Selection Property
Validation Focus
Nucleoside transporter subtype studies
Transporter‑subtype selectivity profile
es‑ vs. ei‑ vs. cif‑mediated salvage blockade
Membrane‑initiated signaling research
Absence of cellular uptake and DNA incorporation
Clean dissection of membrane biology without genotoxic confounding
Tumor cell migration mode analysis
Cluster‑type migration‑specific inhibition
Collective vs. single‑cell invasion endpoint review

Technical Documentation Hub

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43 linked technical documents
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